Vinrosidine

Description

Properties

IUPAC Name |

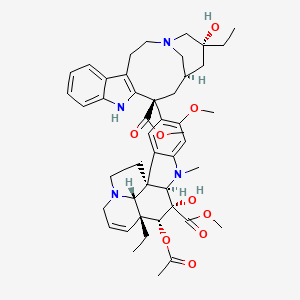

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLYSJRDGCGARV-KSNABSRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15228-71-4 | |

| Record name | (+)-Leurosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15228-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinrosidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINROSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Vinrosidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinrosidine, also known as leurosidine, is a dimeric indole (B1671886) alkaloid belonging to the vinca (B1221190) alkaloid family.[1] These compounds, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are of significant interest in the field of medicinal chemistry due to their potent cytotoxic and anti-mitotic properties, which have led to the development of important anticancer drugs.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its key identifiers, physicochemical properties, and a detailed visualization of its molecular architecture. While specific experimental data for this compound is sparse in publicly accessible literature, this guide also outlines generalized experimental protocols for the isolation and characterization of vinca alkaloids, providing a foundational methodology for researchers in this field.

Chemical Structure and Identifiers

This compound is a complex dimeric alkaloid formed from the coupling of two distinct indole monomeric units: vindoline (B23647) and catharanthine (B190766). Its intricate three-dimensional structure and numerous stereocenters contribute to its specific biological activity.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate |

| SMILES String | CC[C@]1(C[C@H]2C--INVALID-LINK--(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7--INVALID-LINK--(--INVALID-LINK--(C(=O)OC)O">C@HOC(=O)C)CC)OC)C(=O)OC)O |

| InChI Key | JXLYSJRDGCGARV-KSNABSRWSA-N |

| CAS Number | 15228-71-4 |

| Molecular Formula | C₄₆H₅₈N₄O₉ |

| Molecular Weight | 811.0 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a viable drug product.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 8 |

| Exact Mass | 810.42037944 g/mol |

| Monoisotopic Mass | 810.42037944 g/mol |

| Topological Polar Surface Area | 154 Ų |

| Heavy Atom Count | 59 |

| Formal Charge | 0 |

| Complexity | 1700 |

Structural Visualization

A two-dimensional representation of the chemical structure of this compound is provided below, generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms and the arrangement of the vindoline and catharanthine moieties.

Experimental Protocols

General Isolation and Purification Protocol for Vinca Alkaloids from Catharanthus roseus

-

Extraction:

-

Dried and powdered plant material (leaves) is subjected to extraction with an acidified aqueous solvent (e.g., 2% tartaric acid solution) to protonate the alkaloids and increase their solubility in the aqueous phase.

-

The acidic extract is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of approximately 8-9 to deprotonate the alkaloids.

-

The basified solution is subsequently extracted with an immiscible organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727), to transfer the alkaloids into the organic phase.

-

-

Preliminary Purification:

-

The organic extract is concentrated under reduced pressure.

-

The resulting crude alkaloid mixture is then subjected to a primary purification step, often involving column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), methanol mixtures) is typically employed to separate the alkaloids into fractions based on their polarity.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions enriched with the desired dimeric alkaloids are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

The elution is monitored by a UV detector, and the fractions corresponding to the peak of interest (this compound) are collected.

-

General Characterization Methods

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are used to determine the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced to obtain a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule, including the nature of the monomeric units and the linkages between them.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals are used to deduce the connectivity of the protons.

-

¹³C NMR: Provides information about the number and chemical environment of the carbon atoms. The chemical shifts are indicative of the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

-

Conclusion

This compound represents a structurally complex and medicinally relevant natural product. While detailed experimental data remains somewhat elusive in readily available literature, its structural identity is well-established. The methodologies outlined in this guide for the isolation and characterization of related vinca alkaloids provide a robust framework for researchers working with this compound. Further investigation into the specific spectroscopic and biological properties of pure this compound is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Isolation of Vinrosidine from Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of vinrosidine, a dimeric indole (B1671886) alkaloid found in the medicinal plant Catharanthus roseus. Also known as leurosidine, this compound is a structural isomer of the renowned anti-cancer drug vinblastine (B1199706) and has been a subject of phytochemical and pharmacological interest.

Introduction: The Discovery of this compound

The story of this compound is intrinsically linked to the extensive investigation of Catharanthus roseus (formerly Vinca (B1221190) rosea) alkaloids, which gained significant momentum in the mid-20th century due to the discovery of the potent anti-leukemic properties of vinblastine and vincristine. In 1961, Gordon H. Svoboda and his colleagues at Eli Lilly and Company reported the isolation and characterization of a new alkaloid, which they named leurosidine. It was later also referred to as this compound. While it did not exhibit the same level of anti-cancer activity as its famous isomers, its discovery was a significant contribution to the understanding of the complex alkaloid profile of C. roseus. The yield of this compound from the plant is generally lower than that of vinblastine and vincristine.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is crucial for its isolation and analysis.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₅₈N₄O₉ | [1] |

| Molecular Weight | 811.0 g/mol | [1] |

| Monoisotopic Mass | 810.42037944 Da | [1] |

| Synonyms | Leurosidine | [2] |

| CAS Number | 15228-71-4 |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Catharanthus roseus follows a multi-step process involving extraction of the total alkaloids followed by chromatographic separation. The following protocols are based on established methods for the separation of dimeric indole alkaloids from this plant.

Plant Material and Extraction of Total Alkaloids

Objective: To extract the crude alkaloid mixture from the aerial parts of Catharanthus roseus.

Methodology: Acid-Base Extraction

-

Harvesting and Drying: The aerial parts (leaves, stems, and flowers) of C. roseus are harvested and shade-dried to a constant weight. The dried material is then coarsely powdered.

-

Acidic Extraction: The powdered plant material is macerated with a suitable acidic solvent, typically 2% tartaric acid in water or acidified methanol (B129727) (e.g., with acetic acid to pH 3-4), for 24-48 hours with occasional stirring. This process is repeated three times to ensure exhaustive extraction. The acidic medium protonates the alkaloids, rendering them soluble in the aqueous or alcoholic menstruum.

-

Filtration and Concentration: The acidic extracts are pooled and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure at a temperature not exceeding 50°C to remove the organic solvent (if used) and reduce the volume.

-

Basification and Extraction: The concentrated aqueous extract is made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then partitioned with an immiscible organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and ethyl acetate (B1210297). The extraction is performed multiple times to ensure complete transfer of the alkaloids into the organic phase.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under vacuum to yield the crude total alkaloid extract.

Chromatographic Separation and Purification of this compound

Objective: To isolate and purify this compound from the crude alkaloid mixture.

Methodology: Column Chromatography and High-Performance Liquid Chromatography (HPLC)

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) or alumina (B75360) is used as the adsorbent. The column is packed using a slurry of the adsorbent in a non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Sample Loading: The crude alkaloid extract is dissolved in a minimum volume of the initial mobile phase and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity. A typical solvent system starts with chloroform (B151607) and gradually introduces methanol (e.g., chloroform:methanol 98:2, 95:5, 90:10, etc.).

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light or with Dragendorff's reagent. Fractions containing compounds with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution system consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: The eluting compounds are monitored using a UV detector, typically at wavelengths of 220 nm and 280 nm.

-

Fraction Collection: The fraction corresponding to the retention time of this compound is collected. The purity of the collected fraction is then confirmed by analytical HPLC.

-

Spectroscopic Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While a complete set of publicly available, high-resolution spectra specifically for this compound is limited, the following represents the expected data based on its known structure and the analysis of related vinca alkaloids.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Complex spectrum with signals corresponding to aromatic protons of the indole and vindoline (B23647) moieties, methoxy (B1213986) groups, ethyl groups, and other aliphatic protons. |

| ¹³C NMR | Resonances for all 46 carbon atoms, including those of the carbonyl groups (esters and amides), aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is expected at m/z 811.4. Fragmentation patterns would involve the cleavage of the bond linking the vindoline and velbanamine moieties. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and O-H stretching, C=O stretching (esters), C-O stretching, and aromatic C-H and C=C stretching. |

Logical and Experimental Workflows

The following diagrams illustrate the key workflows involved in the discovery and isolation of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical relationship of this compound to other alkaloids in C. roseus.

Conclusion

The discovery and isolation of this compound from Catharanthus roseus represent an important chapter in the exploration of the plant's rich phytochemical diversity. While not as clinically prominent as vinblastine or vincristine, the study of this compound and other minor alkaloids provides valuable insights into the biosynthesis of these complex molecules and may yet reveal novel biological activities. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other valuable natural products from this remarkable medicinal plant.

References

The Biosynthesis of Vinrosidine in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinrosidine, a dimeric terpenoid indole (B1671886) alkaloid (TIA) found in the medicinal plant Catharanthus roseus, is a compound of significant interest due to its close structural relationship to the potent anticancer drugs vinblastine (B1199706) and vincristine. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its primary precursors to its final assembly. While the complete enzymatic machinery for this compound's final synthetic step in planta remains an active area of research, this document outlines the well-established pathway leading to its immediate precursor, vinblastine, and discusses the putative oxidative conversion to this compound. This guide is intended to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers and professionals in the fields of natural product chemistry, drug development, and plant biotechnology.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a treasure trove of over 130 TIAs, many of which possess significant pharmacological activities. Among these, the dimeric alkaloids, including vinblastine, vincristine, and this compound, are of particular importance. These complex molecules are formed through the intricate coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline (B23647). The biosynthesis of these precursors is a multi-step enzymatic process that originates from the shikimate and terpenoid pathways. This guide will dissect the known stages of this complex biosynthetic journey, with a specific focus on the formation of this compound.

The Biosynthetic Pathway to this compound Precursors

The journey to this compound begins with the synthesis of its monomeric building blocks, catharanthine and vindoline. These two alkaloids are themselves the products of long and complex biosynthetic pathways.

The Shikimate and Terpenoid Pathways: Laying the Foundation

The biosynthesis of all TIAs starts with precursors from two primary metabolic pathways:

-

The Shikimate Pathway: This pathway provides the indole component of the alkaloids in the form of tryptamine (B22526).

-

The Terpenoid Pathway (MEP Pathway): This pathway produces the terpene moiety as secologanin.

The condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) , yields strictosidine, the universal precursor for all monoterpenoid indole alkaloids.

Biosynthesis of Catharanthine and Vindoline from Strictosidine

From the central intermediate strictosidine, the pathway branches to produce a wide array of TIAs. The biosynthesis of catharanthine and vindoline involves a series of enzymatic reactions, including deglycosylation, rearrangements, oxidations, and methylations.

The key steps and enzymes involved in the formation of catharanthine and vindoline are outlined in the pathway diagram below.

Dimerization and the Formation of Vinblastine

The crucial step in the formation of dimeric alkaloids is the coupling of catharanthine and vindoline. This reaction is catalyzed by a peroxidase enzyme, leading to the formation of an unstable intermediate, α-3',4'-anhydrovinblastine. This intermediate is then reduced to form vinblastine. While the precise enzymatic machinery for the final steps is still under investigation, a class III peroxidase has been implicated in the initial coupling.

The Final Step: Oxidation of Vinblastine to this compound

Chemical synthesis studies have demonstrated that this compound can be formed through the oxidation of vinblastine. A patent for the chemical synthesis of this compound describes a process that involves the oxidation of vinblastine. This suggests that a similar enzymatic oxidation likely occurs in planta. The specific enzyme responsible for this conversion in C. roseus has not yet been definitively identified, but it is hypothesized to be a cytochrome P450 monooxygenase or a peroxidase, given their known roles in oxidative transformations in plant secondary metabolism.

The proposed final step in the biosynthesis of this compound is depicted below.

Quantitative Data

The production of dimeric alkaloids, including this compound, in C. roseus is notoriously low, making their extraction and purification challenging and costly. The yields are influenced by various factors such as plant variety, age, and environmental conditions.

| Compound | Typical Yield in C. roseus (dry weight) |

| Catharanthine | 0.01% - 0.1% |

| Vindoline | 0.05% - 0.5% |

| Vinblastine | 0.0002% - 0.0005% |

| This compound | Trace amounts, often not quantified separately from other dimeric alkaloids |

Experimental Protocols

Extraction of Terpenoid Indole Alkaloids from C. roseus

This protocol provides a general method for the extraction of total alkaloids from dried plant material.

Materials:

-

Dried and powdered C. roseus leaves

-

2% (w/v) Tartaric acid solution

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate 100 g of dried, powdered C. roseus leaves in 500 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it to a volume of approximately 50 mL using a rotary evaporator.

-

Acidify the methanolic extract with 100 mL of 2% tartaric acid solution.

-

Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

-

Make the aqueous phase alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide solution.

-

Extract the liberated alkaloids with 5 x 50 mL of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of dimeric alkaloids.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 3.5). The exact gradient will need to be optimized for the specific column and instrument.

Procedure:

-

Dissolve the crude alkaloid extract in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject 10-20 µL of the sample into the HPLC system.

-

Monitor the elution at a wavelength of 254 nm.

-

Identify and quantify this compound by comparing the retention time and UV spectrum with a certified reference standard.

Regulation of this compound Biosynthesis

The biosynthesis of TIAs is tightly regulated by a complex network of transcription factors. Jasmonate-responsive transcription factors, such as ORCA3 , are known to play a crucial role in upregulating the expression of several genes in the TIA pathway. While the specific regulation of the final steps leading to this compound is not yet fully understood, it is likely that the overall flux through the pathway, controlled by these master regulators, influences the availability of precursors for dimeric alkaloid formation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Catharanthus roseus is a testament to the complexity of plant secondary metabolism. While significant progress has been made in elucidating the pathway leading to its precursors, catharanthine and vindoline, and their subsequent dimerization to vinblastine, the final oxidative step to this compound in planta remains an exciting frontier for research. The identification and characterization of the enzyme(s) responsible for this conversion will be a critical step towards the metabolic engineering of C. roseus or microbial systems for the enhanced production of this and other valuable dimeric alkaloids. Future research should focus on functional genomics and proteomics approaches to identify candidate oxidative enzymes and validate their activity through in vitro and in vivo assays. A deeper understanding of the regulatory networks governing the entire TIA pathway will also be essential for developing effective strategies to increase the yield of these medicinally important compounds. This guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and highlighting the key areas where further investigation is needed.

An In-depth Technical Guide to the Physical and Chemical Properties of Vinrosidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinrosidine, a dimeric indole (B1671886) alkaloid belonging to the vinca (B1221190) alkaloid family, is a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, also referred to as Leurosidine. The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a general experimental protocol for its isolation and purification from its natural source, Catharanthus roseus. The guide also elucidates the primary mechanism of action of this compound as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis, with accompanying signaling pathway diagrams. This compilation of technical information aims to serve as a valuable resource for researchers engaged in the study and development of vinca alkaloids for therapeutic applications.

Physicochemical Properties

This compound is a complex bisindole alkaloid with the molecular formula C46H58N4O9.[1][2] Its molecular structure gives rise to specific physicochemical properties that are crucial for its isolation, characterization, and biological activity.

Structural and General Properties

A summary of the key structural and general properties of this compound is presented in Table 1.

Table 1: Structural and General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C46H58N4O9 | [1][2] |

| Molecular Weight | 811.0 g/mol | [1][2] |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | [2] |

| CAS Number | 15228-71-4 | [2] |

| Synonyms | Leurosidine, (+)-Leurosidine | [2] |

Physical Properties

The known physical properties of this compound are summarized in Table 2.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 208-211 °C (decomposes) | |

| Solubility | ||

| Water | Practically insoluble | |

| Petroleum Ether | Practically insoluble | |

| Methanol | Slightly soluble | |

| Ethanol | Slightly soluble | |

| Acetone | Slightly soluble | |

| Benzene | Slightly soluble | |

| Chloroform (B151607) | Slightly soluble | |

| Ethyl Acetate | Slightly soluble | |

| Acetic Acid | Slightly soluble |

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of Leurosidine is available in the SpectraBase database. Due to the complexity of the molecule, the spectrum displays a large number of signals corresponding to the 46 carbon atoms in its structure.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, reflecting the intricate bisindole structure. Common fragmentation would likely involve cleavage of the bond linking the two indole moieties and losses of functional groups such as the acetyl and methoxycarbonyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Expected key absorptions include:

-

O-H stretching (for the hydroxyl group)

-

C-H stretching (for alkyl and aromatic groups)

-

C=O stretching (for the ester and acetyl groups)

-

C-O stretching

-

C-N stretching

Experimental Protocols

Isolation and Purification of this compound from Catharanthus roseus

The following is a generalized protocol for the extraction and isolation of vinca alkaloids, including this compound, from the leaves of Catharanthus roseus. The specific yields and purities will depend on the precise conditions and the plant material used.

Methodology:

-

Plant Material Preparation: Dried leaves of Catharanthus roseus are ground into a fine powder to increase the surface area for extraction.

-

Acidic Aqueous Extraction: The powdered leaves are extracted with a dilute acidic solution, such as 2% tartaric acid or dilute hydrochloric acid. This protonates the alkaloids, making them soluble in the aqueous phase.

-

Filtration: The mixture is filtered to remove the solid plant material.

-

Defatting: The acidic aqueous extract is washed with a nonpolar solvent like n-hexane to remove fats, waxes, and other non-alkaloidal lipophilic compounds.

-

Basification: The pH of the aqueous extract is adjusted to an alkaline range (typically pH 8-9) using a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

-

Organic Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent like dichloromethane or chloroform to transfer the alkaloids into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Column Chromatography: The crude mixture is subjected to column chromatography, often using alumina (B75360) as the stationary phase, to separate the alkaloids into different fractions based on their polarity.

-

Gradient pH Extraction: Fractions containing the desired alkaloids are further purified using gradient pH extraction, which exploits the differences in the pKa values of the individual alkaloids.

-

Preparative Chromatography: Final purification of this compound is typically achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as NMR, MS, and IR.

Mechanism of Action and Signaling Pathways

This compound, as a member of the vinca alkaloid family, exerts its cytotoxic effects primarily by interfering with microtubule dynamics, which are essential for cell division.[3][4][5][6][7] This disruption of microtubule function leads to mitotic arrest and subsequently induces apoptosis.

Inhibition of Microtubule Polymerization

Vinca alkaloids bind to β-tubulin at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules.[3][7] At higher concentrations, they can also cause the depolymerization of existing microtubules.[7] The disruption of microtubule assembly and disassembly dynamics prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.

Induction of Apoptosis

The arrest of the cell cycle in the M-phase due to the disruption of the mitotic spindle triggers the intrinsic pathway of apoptosis.[8][9][10][11] Prolonged mitotic arrest leads to the activation of a cascade of caspases, which are the key executioners of apoptosis.

This signaling cascade ultimately results in the characteristic morphological and biochemical changes associated with programmed cell death, contributing to the anticancer activity of this compound.

Conclusion

This compound is a structurally complex vinca alkaloid with significant biological activity. This technical guide has summarized its key physical and chemical properties, provided an outline for its isolation, and detailed its mechanism of action. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents. Further investigation is warranted to obtain more detailed quantitative data on its solubility and a complete assignment of its NMR spectra.

References

- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leurosidine | C46H58N4O9 | CID 442110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]

- 7. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vinrosidine and related vinca (B1221190) alkaloids, a class of potent anti-mitotic agents crucial in cancer chemotherapy. This document details their synonyms, chemical properties, and biological activities, with a focus on their mechanism of action as microtubule disruptors. It also provides detailed experimental protocols for their extraction and the assessment of their impact on tubulin polymerization.

This compound: Synonyms and Chemical Properties

This compound, a dimeric indole (B1671886) alkaloid, is a member of the vinca alkaloid family. While less studied than its famous counterparts, vinblastine (B1199706) and vincristine (B1662923), it shares a similar structural backbone and is of significant interest in the field of medicinal chemistry.

Synonyms: The primary and most commonly used name for this compound is this compound. Its CAS number is 15228-71-4. Another closely related compound is Leurosidine.[1]

Chemical Structure and Properties: this compound is a complex molecule with the chemical formula C46H58N4O9.[2] Like other vinca alkaloids, it is composed of two indole-containing units: catharanthine (B190766) and vindoline (B23647). The specific stereochemistry of these units and their linkage is crucial for the biological activity of the molecule.

Related Vinca Alkaloids

The vinca alkaloids are a class of over 130 compounds isolated from the Madagascar periwinkle, Catharanthus roseus.[3] Several of these, both naturally occurring and semi-synthetic, have been investigated for their therapeutic potential. The most notable among them are:

-

Vinblastine: A primary alkaloid from C. roseus, widely used in chemotherapy.

-

Vincristine: Another principal alkaloid from C. roseus, structurally very similar to vinblastine but with a distinct therapeutic and toxicity profile.[4]

-

Vindesine: A semi-synthetic derivative of vinblastine.

-

Vinorelbine: A semi-synthetic vinca alkaloid with modifications to the catharanthine ring.

-

Leurosidine: A natural isomer of vinblastine.

These alkaloids share a common mechanism of action but differ in their potency, toxicity, and clinical applications.

Data Presentation: Comparative Cytotoxicity of Key Vinca Alkaloids

Quantitative data on the cytotoxic activity of this compound is limited in the available scientific literature. However, extensive research has been conducted on the more prevalent vinca alkaloids, vinblastine and vincristine. The following tables summarize their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, providing a comparative framework for understanding the potential potency of this class of compounds.

Table 1: Comparative IC50 Values of Vincristine and Vinblastine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Vincristine IC50 (nM) | Vinblastine IC50 (nM) |

| SU-DHL-5 | Diffuse Large B-cell Lymphoma | 0.001166 | Not Reported |

| DEL | Lymphoid Neoplasm | 0.001245 | Not Reported |

| MOLM-13 | Acute Myeloid Leukemia | 0.001303 | Not Reported |

| ATN-1 | T-cell Acute Lymphoblastic Leukemia | 0.001561 | Not Reported |

| P32-ISH | Burkitt Lymphoma | 0.001626 | Not Reported |

| HeLa | Cervical Cancer | 33 | 62 |

| L1210 | Leukemia | 6 | >600 |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project and a comparative study on cultured cells.[5][6]

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. This interaction leads to the disruption of microtubule dynamics, which is essential for various cellular processes, most critically, mitosis.[7][8][9]

4.1. Inhibition of Tubulin Polymerization

Vinca alkaloids bind to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules.[10][11][12][13] At higher concentrations, they can also induce the depolymerization of existing microtubules.[14] This disruption of the microtubule network leads to the arrest of the cell cycle in the metaphase (M-phase), as the mitotic spindle cannot form correctly.[9]

4.2. Induction of Apoptosis

The prolonged mitotic arrest triggered by vinca alkaloids ultimately leads to programmed cell death, or apoptosis.[9][15][16][17][18] This process is mediated by a complex network of signaling pathways.

Signaling Pathways Involved in Vinca Alkaloid-Induced Apoptosis

Several key signaling pathways have been implicated in the apoptotic response to vinca alkaloids:

-

c-Jun N-terminal Kinase (JNK) Pathway: Vinca alkaloids can induce the production of reactive oxygen species (ROS), which in turn leads to the prolonged activation of the JNK signaling pathway. This activation is crucial for the subsequent steps leading to apoptosis.[19]

-

Bcl-2 Family Proteins: The JNK pathway can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic proteins from the Bcl-2 family. This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction.[7][19]

-

Mitochondrial Pathway and Caspase Activation: Mitochondrial dysfunction results in the release of cytochrome c, which activates a cascade of caspases, including caspase-9 and caspase-3. These caspases are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[15]

-

NF-κB Pathway: The NF-κB/IκB signaling pathway has also been shown to play a role in mediating vinca alkaloid-induced apoptosis.[20][21][22]

Below are diagrams illustrating these key processes.

Experimental Protocols

The following sections provide detailed methodologies for the extraction of vinca alkaloids from Catharanthus roseus and for conducting an in vitro tubulin polymerization assay.

Extraction of Vinca Alkaloids from Catharanthus roseus Leaves

This protocol outlines a general procedure for the laboratory-scale extraction and purification of vinca alkaloids.[2][23][24][25]

Materials:

-

Dried leaves of Catharanthus roseus

-

Hydrochloric acid (HCl), 0.1 M

-

Benzene (B151609) or methylene (B1212753) chloride

-

Sodium hydroxide (B78521) (NaOH) solution

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Preparation of Plant Material:

-

Thoroughly dry the leaves of Catharanthus roseus in a well-ventilated area or a drying oven.

-

Grind the dried leaves into a fine powder using a blender or mill.

-

-

Acidic Extraction:

-

Suspend the powdered leaves in a 0.1 M HCl solution.

-

Stir the mixture for several hours at room temperature to extract the alkaloids as their hydrochloride salts.

-

Filter the mixture to remove the solid plant material. The filtrate contains the crude alkaloid extract.

-

-

Solvent Partitioning:

-

Adjust the pH of the acidic extract to alkaline (pH 8-9) using a NaOH solution. This will convert the alkaloid salts back to their free base form.

-

Extract the aqueous solution multiple times with an organic solvent such as benzene or methylene chloride.

-

Combine the organic extracts and wash with water to remove any remaining impurities.

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and then concentrate it using a rotary evaporator to obtain a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Prepare a silica gel column packed in a suitable solvent (e.g., chloroform).

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial chromatography solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired vinca alkaloids.

-

Combine the fractions containing the purified alkaloids and evaporate the solvent to yield the isolated compounds.

-

-

Crystallization and Characterization:

-

The purified alkaloids can be further purified by crystallization from a suitable solvent system.

-

Confirm the identity and purity of the isolated compounds using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is a key method for characterizing the activity of vinca alkaloids.[1][26][27]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

-

Guanosine-5'-triphosphate (GTP) stock solution (10 mM)

-

Test compound (e.g., this compound or other vinca alkaloids) dissolved in a suitable solvent (e.g., DMSO)

-

Control compounds: Paclitaxel (polymerization enhancer), Nocodazole (polymerization inhibitor)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Thaw the purified tubulin on ice.

-

Prepare the required dilutions of the test compound and control compounds in General Tubulin Buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting the assay.

-

-

Assay Setup:

-

On ice, add the following to the wells of a 96-well plate:

-

General Tubulin Buffer

-

Purified tubulin (to a final concentration of, for example, 2 mg/mL)

-

Test compound or control compound at various concentrations.

-

Include a vehicle control (buffer with solvent only).

-

-

-

Initiation of Polymerization:

-

Pre-warm the microplate reader to 37°C.

-

To initiate polymerization, add GTP to each well to a final concentration of 1 mM.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization. Inhibitors like vinca alkaloids will decrease the rate and/or the maximum absorbance reached compared to the vehicle control.

-

Calculate the IC50 value for the inhibition of tubulin polymerization, which is the concentration of the compound that reduces the polymerization rate or extent by 50%.

-

This technical guide provides a foundational understanding of this compound and its related vinca alkaloids. While specific biological data for this compound remains elusive, the comparative data and detailed protocols for related, well-characterized compounds offer a valuable resource for researchers in the field of cancer drug discovery and development. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. column-chromatography.com [column-chromatography.com]

- 3. Vincristine - Wikipedia [en.wikipedia.org]

- 4. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Role of vincristine in the inhibition of angiogenesis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. | Semantic Scholar [semanticscholar.org]

- 12. The interaction of vincristine with calf brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Effect of microtubule-associated proteins on the interaction of vincristine with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vincristine promotes differential levels of apoptosis, mitotic catastrophe, and senescence depending on the genetic background of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]

- 25. aphinfo.com [aphinfo.com]

- 26. benchchem.com [benchchem.com]

- 27. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

The Inferred Mechanism of Action of Vinrosidine on Tubulin: An In-depth Technical Guide

Disclaimer: Scientific literature detailing the specific mechanism of action of Vinrosidine on tubulin is limited. This guide provides an in-depth overview of the well-established mechanism of action for the Vinca (B1221190) alkaloid class of compounds, to which this compound belongs. The information presented herein is inferred to be the likely mechanism for this compound, based on the shared chemical scaffold and biological activity of this family of molecules. All quantitative data and specific experimental protocols are for representative Vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), and serve as a proxy for the expected activity of this compound.

Introduction to this compound and the Vinca Alkaloids

This compound is a dimeric indole (B1671886) alkaloid belonging to the Vinca alkaloid family, a class of potent anti-mitotic agents. These compounds are naturally derived from the Madagascar periwinkle, Catharanthus roseus, or are semi-synthetic derivatives.[1] The primary intracellular target of Vinca alkaloids is tubulin, the protein subunit of microtubules.[1] By disrupting microtubule dynamics, Vinca alkaloids interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis. This mechanism underlies their extensive use in cancer chemotherapy.[2]

This technical guide will provide a detailed account of the molecular interactions between Vinca alkaloids and tubulin, outlining the effects on microtubule dynamics, summarizing key quantitative data from representative Vinca alkaloids, describing relevant experimental protocols, and visualizing the mechanistic and experimental workflows.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The fundamental mechanism of action of Vinca alkaloids involves their binding to tubulin, which leads to the disruption of microtubule dynamics. This process can be broken down into several key events:

-

Binding to the Vinca Domain on β-Tubulin: Vinca alkaloids bind to a specific site on the β-tubulin subunit, known as the Vinca domain.[3] This binding site is located at the interface between two tubulin heterodimers in a protofilament.[4][5] The binding is entropically driven and leads to conformational changes in the tubulin dimer.[6]

-

Inhibition of Microtubule Polymerization: At low concentrations, Vinca alkaloids suppress microtubule dynamics by inhibiting the addition of tubulin dimers to the plus ends of microtubules.[7][8] This "kinetic capping" of microtubule ends is a key aspect of their anti-mitotic effect at clinically relevant concentrations.[7]

-

Induction of Microtubule Depolymerization and Paracrystal Formation: At higher concentrations, Vinca alkaloids actively promote the disassembly of microtubules.[9][10] The binding of the drug to tubulin induces a conformational change that favors a curved structure, which is incompatible with the straight lattice of the microtubule.[4] This leads to the formation of spiral tubulin aggregates and, within cells, characteristic paracrystalline structures.[6][11]

-

Mitotic Arrest and Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[11] This leads to an arrest of the cell cycle at the G2/M phase, which ultimately triggers the apoptotic cell death cascade.[12]

Quantitative Data for Representative Vinca Alkaloids

The following tables summarize key quantitative data for well-characterized Vinca alkaloids, which can be used to estimate the potential potency of this compound.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Tubulin Source | Reference |

| Vinblastine | 0.43 | Porcine Brain | [13] |

| Vincristine | ~1.0 | Bovine Brain | [14] |

| Vindesine | ~1.0 | Bovine Brain | [14] |

| Vinorelbine (B1196246) | Not specified | Porcine Brain | [6] |

IC50 values represent the concentration of the drug that inhibits tubulin polymerization by 50%.

Table 2: Binding Affinities and Inhibition Constants

| Compound | Parameter | Value (M⁻¹) | Conditions | Reference |

| Catharanthine (B190766) | Binding Constant | (2.8 ± 0.4) x 10³ | Polymerization-linked binding | [15] |

| Vinblastine | Ki | 0.178 ± 0.025 µM | Inhibition of tubulin addition | [8] |

| Vincristine | Ki | 0.085 ± 0.013 µM | Inhibition of tubulin addition | [8] |

| Vindesine | Ki | 0.110 ± 0.007 µM | Inhibition of tubulin addition | [8] |

Ki values represent the inhibition constant for the drug's effect on tubulin addition to microtubules.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Vinca alkaloids with tubulin.

Tubulin Polymerization Assay

Objective: To measure the inhibitory effect of a compound on the in vitro assembly of microtubules.

Methodology:

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared and stored at -80°C. On the day of the experiment, an aliquot is thawed and pre-cleared by centrifugation at 4°C to remove any aggregates.

-

Reaction Mixture: The reaction is typically carried out in a temperature-controlled spectrophotometer. The reaction buffer contains PIPES (pH 6.9), MgCl₂, EGTA, and GTP.

-

Initiation of Polymerization: The tubulin solution is added to the reaction buffer in a cuvette and incubated at 37°C to initiate polymerization.

-

Drug Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture before the initiation of polymerization. A vehicle control (e.g., DMSO) is also included.

-

Data Acquisition: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.

Competitive Binding Assay

Objective: To determine if a test compound binds to the Vinca domain on tubulin.

Methodology:

-

Radiolabeled Ligand: A radiolabeled Vinca alkaloid, such as [³H]vinblastine, is used as the probe.

-

Incubation: Purified tubulin is incubated with a fixed concentration of the radiolabeled probe and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: The reaction mixture is passed through a DEAE-cellulose filter disc. The negatively charged tubulin and any bound ligand are retained on the filter, while the free ligand passes through.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Analysis: A decrease in the measured radioactivity with increasing concentrations of the test compound indicates competitive binding to the same site. The binding affinity (Ki) of the test compound can be calculated from this data.

Immunofluorescence Microscopy of Cellular Microtubules

Objective: To visualize the effect of a compound on the microtubule network in cultured cells.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HeLa or A549) are grown on coverslips and treated with the test compound at various concentrations for a specified period.

-

Fixation: The cells are fixed with a solution such as glutaraldehyde (B144438) or methanol (B129727) to preserve the cellular structures.

-

Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

-

Immunostaining: The cells are incubated with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with a DNA dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

Analysis: The morphology of the microtubule network is examined. Disruption of the network, formation of paracrystals, and changes in cell shape and mitotic spindle organization are indicative of a Vinca alkaloid-like mechanism.

Conclusion

Based on its classification as a Vinca alkaloid, this compound is inferred to act as a potent anti-mitotic agent by disrupting microtubule dynamics. Its mechanism of action likely involves binding to the Vinca domain on β-tubulin, leading to the inhibition of microtubule polymerization at low concentrations and promoting depolymerization at higher concentrations. This disruption of the microtubule network is expected to cause mitotic arrest and induce apoptosis in proliferating cells. The quantitative potency and specific binding kinetics of this compound are likely to be comparable to those of other well-known Vinca alkaloids such as vinblastine and vincristine. However, it is crucial to emphasize that direct experimental validation is required to definitively characterize the mechanism of action of this compound on tubulin. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

- 1. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 2. Tubulin as a major determinant of tissue distribution of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insight into the inhibition of tubulin by vinca domain peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimitotic and tubulin-interacting properties of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of a microtubule stabilizing agent on the response of platelets to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Evaluation of Vinrosidine and Related Vinca Alkaloids

Disclaimer: Information regarding Vinrosidine is sparse in publicly available literature. This guide leverages preclinical data from Vincristine (B1662923), a structurally and functionally similar vinca (B1221190) alkaloid, to provide a representative overview of the expected preclinical profile and evaluation of this compound.

Core Mechanism of Action

Vinca alkaloids, including this compound and the well-studied compound Vincristine, exert their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division.[1] The primary mechanism involves binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase (metaphase).[2][3] Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.[3]

Signaling Pathway for Vinca Alkaloid-Induced Apoptosis

The following diagram illustrates the key steps in the mechanism of action for vinca alkaloids like Vincristine.

In Vitro Preclinical Studies

Initial preclinical evaluation of vinca alkaloids involves in vitro assays to determine their cytotoxic activity against a panel of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes representative IC50 values for Vincristine against various human cancer cell lines, as determined by MTT or similar cell viability assays.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 3.3 | 48 |

| CEM | Acute Lymphoblastic Leukemia | 1.65 - 33 (LC50) | 72 |

| NALM6 | Acute Lymphoblastic Leukemia | 1.65 - 33 (LC50) | 72 |

| 5637 | Bladder Cancer | ~40,000 (40 µg/ml) | 48 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 of a compound.[2][7]

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

Vincristine sulfate (B86663) (or other vinca alkaloid)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells during the logarithmic growth phase.

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Include wells for a "media only" blank control and a "vehicle control" (cells with solvent).[7]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

-

Drug Treatment:

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[2][8]

-

-

Solubilization and Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength between 450 and 570 nm using a microplate reader.[7][8]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

-

Generate a dose-response curve and determine the IC50 value using appropriate software.[7]

-

In Vivo Preclinical Studies

Following in vitro characterization, promising compounds are evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicology.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for the in vivo preclinical evaluation of a vinca alkaloid.

Quantitative Data: Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table presents comparative PK parameters for various vinca alkaloids in different animal models.

| Compound | Animal Model | Dose | t½ (elimination) | Clearance (CL) | Volume of Distribution (Vd) |

| Vincristine | Rhesus Monkey | 0.05 mg/kg (IV) | 189 min | 4.8 ml/min/kg | 1.3 L/kg |

| Vinblastine | Rhesus Monkey | 0.10 mg/kg (IV) | 152 min | 7.0 ml/min/kg | 1.5 L/kg |

| Vindesine (B1683056) | Rhesus Monkey | 0.20 mg/kg (IV) | 175 min | 7.8 ml/min/kg | 1.9 L/kg |

| Vincristine | Dog (with TVT) | 0.7 mg/m² (IV) | 47.6 min | 0.010 L/min/kg | 0.660 L/kg |

| Vincristine | Cat | 0.6 mg/m² (IP) | - | - | - |

Data compiled from multiple sources.[9][10][11][12]

Preclinical Toxicology

Toxicology studies in animals help to identify potential adverse effects and determine a safe starting dose for clinical trials.

-

Dose-Limiting Toxicities: In animal models, the primary dose-limiting toxicities for vinca alkaloids are typically neurotoxicity (for Vincristine) and myelosuppression (for Vinblastine and Vindesine).[13][14][15]

-

Observed Toxicities in Animals:

-

Excretion: The liver is the major excretory organ, with a significant portion of the drug appearing in the feces via biliary excretion.[1][17]

Conclusion

The preclinical evaluation of a novel vinca alkaloid like this compound would follow a well-established pathway, heavily informed by decades of research on related compounds such as Vincristine. This process involves a thorough in vitro characterization of its cytotoxic mechanism and potency, followed by comprehensive in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. The data gathered from these studies are essential for determining the potential of the compound for further clinical development.

References

- 1. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vindesine: a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of vincristine, vinblastine, and vindesine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Effects of Vincristine Sulfate in Dogs with Transmissible Venereal Tumor (TVT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics and effects of vincristine sulfate in dogs with transmissible venereal tumor (TVT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailability of cyclophosphamide and vincristine after intraperitoneal administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Initial clinical studies of vindesine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Phase I Study of Liposomal Vincristine [nlp.case.edu]

- 17. accessdata.fda.gov [accessdata.fda.gov]

Vinrosidine molecular formula and weight

An In-depth Technical Guide to Vinrosidine: Molecular Properties, Isolation, and Biological Context

This technical guide provides a comprehensive overview of the vinca (B1221190) alkaloid this compound, detailing its molecular characteristics. In light of the limited specific data on this compound's signaling pathways and experimental protocols, this document extends its scope to include generalized methodologies for the isolation of vinca alkaloids and discusses the well-established biological mechanisms of the closely related and extensively studied vinca alkaloid, vincristine, as a representative model for this class of compounds.

Molecular Profile of this compound

This compound is a dimeric indole (B1671886) alkaloid belonging to the vinca alkaloid family, which is a class of compounds naturally occurring in the Madagascar periwinkle, Catharanthus roseus. These compounds are of significant interest in pharmacology due to their potent biological activities.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of applications in drug development and scientific research, from analytical characterization to dosage calculations.

| Property | Value |

| Molecular Formula | C₄₆H₅₈N₄O₉[1] |

| Molecular Weight | 811.0 g/mol [1] |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[1] |

Experimental Protocols: Isolation and Purification of Vinca Alkaloids

The isolation of this compound is typically performed as part of a broader extraction and purification scheme for various vinca alkaloids from Catharanthus roseus. The following protocol is a generalized representation of the methodologies described in the literature.

General Isolation Workflow

The process begins with the extraction of the alkaloids from the plant material, followed by a series of purification steps to isolate the individual compounds.

Caption: Generalized workflow for the isolation and purification of vinca alkaloids.

Detailed Methodologies

-

Extraction : The dried and powdered leaves of C. roseus are subjected to extraction with a suitable solvent system, such as a mixture of hot ethanol, water, and acetic acid. This is followed by acidification to solubilize the alkaloids.[1]

-

Acid-Base Partitioning : The acidic extract is then basified to precipitate the alkaloids, which are subsequently extracted into an organic solvent. This process separates the alkaloids from other plant constituents.

-

Chromatographic Separation : The crude alkaloid mixture is subjected to column chromatography, typically using alumina or silica gel as the stationary phase. Elution with a gradient of solvents separates the alkaloids based on their polarity.[1]

-

pH Gradient Extraction : Fractions obtained from chromatography containing a mixture of alkaloids can be further resolved by pH gradient extraction. This technique exploits the differences in the pKa values of the individual alkaloids to achieve separation.[1]

-

Crystallization : The purified alkaloid fractions are concentrated, and the individual alkaloids are crystallized from a suitable solvent.

-

Analysis and Characterization : The identity and purity of the isolated this compound are confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods including UV-Vis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are not extensively documented, its mechanism of action is presumed to be similar to that of other vinca alkaloids, most notably vincristine. These compounds are known for their antimitotic activity.

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics.[2][3][4][5][6] They bind to β-tubulin and inhibit its polymerization into microtubules. This interference with microtubule formation disrupts the mitotic spindle, leading to cell cycle arrest in the metaphase and subsequent apoptosis.[2][4][6]

Representative Signaling Pathway: Vincristine-Induced Apoptosis

The following diagram illustrates the signaling pathway leading to apoptosis following mitotic arrest induced by vincristine, which serves as a model for vinca alkaloids like this compound.

Caption: Vinca alkaloid-induced apoptotic signaling pathway.

Exposure of cells to vinca alkaloids leads to the induction of the tumor suppressor protein p53 and the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7] The inactivation of Bcl-2 prevents it from inhibiting the pro-apoptotic protein Bax, leading to the initiation of the apoptotic cascade.[7]

References

- 1. aphinfo.com [aphinfo.com]

- 2. Oncology [pharmacology2000.com]

- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vincristine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

- 6. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Spectroscopic Data of Vinrosidine and Related Vinca Alkaloids